2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine
Overview
Description
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 2-(Furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole has been synthesized from 1,3-benzothiazol-6-amine and furan-2-carbonyl chloride. This compound undergoes electrophilic substitution reactions like bromination, nitration, and acylation, specifically at the 5-position of the furan ring (Aleksandrov et al., 2021).
Reactivity and Derivative Formation
- Research on 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles shows the protolytic opening of the furan ring, leading to diketone fragments used for forming N-substituted pyrrole rings (Stroganova et al., 2013).
- Fusion of 2-(furan-2-yl)thiazole to 1-methyl-1H-benzimidazole involves various chemical reactions, including the formation of furan-2-carboxamides and subsequent oxidation and intramolecular cyclization (El’chaninov & Aleksandrov, 2017).
Potential Biomedical Applications
- Synthesis of compounds like 3-(5-3-methyl-5-[...]-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one from furan derivatives has been explored for their nematicidal and antimicrobial activity, indicating potential applications in biomedicine (Reddy et al., 2010).
Advanced Organic Syntheses
- Novel syntheses involving the furan-2-yl structure, such as enantioselective synthesis of furan-2-yl amines and amino acids, have been developed. This demonstrates the utility of this compound in advanced organic chemistry (Demir et al., 2003).
Photochemical Applications
- Studies on the photochemical properties of furan derivatives have been conducted, such as the synthesis of photochromic benzochromenes from naphthofurans and naphthothiazoles, expanding the potential applications of these compounds in photochemistry (Aiken et al., 2014).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been known to influence a variety of biochemical pathways, leading to downstream effects that contribute to their therapeutic efficacy .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Properties
IUPAC Name |
2-(furan-2-yl)-3H-benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTKPXBQPUSWQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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